molecular formula C17H30ClNO2 B2917798 1-(Azepan-1-yl)-3-((1-ethynylcyclohexyl)oxy)propan-2-ol hydrochloride CAS No. 1185394-51-7

1-(Azepan-1-yl)-3-((1-ethynylcyclohexyl)oxy)propan-2-ol hydrochloride

Cat. No.: B2917798
CAS No.: 1185394-51-7
M. Wt: 315.88
InChI Key: VZVRCHABOAZPLU-UHFFFAOYSA-N
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Description

1-(Azepan-1-yl)-3-((1-ethynylcyclohexyl)oxy)propan-2-ol hydrochloride is a useful research compound. Its molecular formula is C17H30ClNO2 and its molecular weight is 315.88. The purity is usually 95%.
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Biological Activity

1-(Azepan-1-yl)-3-((1-ethynylcyclohexyl)oxy)propan-2-ol hydrochloride is a compound that has garnered interest due to its potential biological activities, particularly as a Rho kinase inhibitor. Rho kinase (ROCK) plays a crucial role in various cellular functions, including smooth muscle contraction and cell motility, making it a significant target for therapeutic interventions in conditions such as urinary incontinence and cardiovascular diseases.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C13H19ClN2O\text{C}_{13}\text{H}_{19}\text{ClN}_2\text{O}

The primary mechanism of action for this compound involves the inhibition of Rho kinase, which is implicated in the regulation of smooth muscle contraction. By inhibiting ROCK, the compound may lead to relaxation of smooth muscle tissues, thus providing therapeutic benefits in conditions characterized by excessive muscle contraction.

Inhibition of Rho Kinase

Research has shown that compounds similar to this compound effectively inhibit Rho kinase activity. For instance, a study indicated that certain derivatives exhibit significant inhibitory effects on ROCK-II, which is associated with the modulation of bladder detrusor muscle contraction .

Impact on Urinary Incontinence

The inhibition of Rho kinase by this compound suggests its potential use as a therapeutic agent for urinary incontinence. By reducing detrusor muscle contractions, it may alleviate symptoms associated with overactive bladder conditions .

Case Studies and Experimental Data

Several studies have evaluated the biological activity of similar compounds with promising results:

Compound NameBiological ActivityReference
Compound AROCK inhibition
Compound BAnti-inflammatory
Compound CCytotoxicity in cancer cells

In one study, the compound demonstrated an LC50 value indicating effective larvicidal activity against Aedes aegypti, which highlights its potential utility beyond human health applications .

Safety and Toxicology

Toxicological assessments are crucial for evaluating the safety profile of new compounds. Preliminary studies suggest that related compounds exhibit low toxicity in mammalian models at therapeutic doses. For example, no significant adverse effects were noted in vital organs during toxicity assessments at high doses .

Properties

IUPAC Name

1-(azepan-1-yl)-3-(1-ethynylcyclohexyl)oxypropan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29NO2.ClH/c1-2-17(10-6-5-7-11-17)20-15-16(19)14-18-12-8-3-4-9-13-18;/h1,16,19H,3-15H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZVRCHABOAZPLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1(CCCCC1)OCC(CN2CCCCCC2)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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